molecular formula C38H74N20O12 B021279 2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-Amino-3-hydroxypropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid CAS No. 103244-41-3

2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-Amino-3-hydroxypropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

Cat. No. B021279
M. Wt: 1003.1 g/mol
InChI Key: ZLWOQMRVOZVGEB-UHFFFAOYSA-N
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Description

The compound is a complex peptide or protein, as it contains multiple amino acid residues linked by peptide bonds . Each residue seems to contain an amino group (NH2), a carboxylic acid group (COOH), and a side chain that varies between hydroxypropanoyl and methylbutanoyl groups .


Synthesis Analysis

The synthesis of such a complex peptide would likely involve the stepwise coupling of the appropriate amino acids in the correct order . This could be achieved through methods such as solid-phase peptide synthesis, where amino acids are added one at a time to a growing chain .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the sequence of its amino acid residues and the conformation of its peptide bonds . It would likely have a complex three-dimensional structure, with regions of secondary structure such as alpha helices or beta sheets.


Chemical Reactions Analysis

As a peptide, this compound could undergo various chemical reactions. For example, it could be hydrolyzed to break the peptide bonds and yield the individual amino acids . It could also react with other compounds under certain conditions to form larger structures or complexes.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the properties of its constituent amino acids. For example, it would likely be soluble in water due to the polar nature of the amino and carboxylic acid groups .

properties

IUPAC Name

2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H74N20O12/c1-18(2)26(58-30(65)22(9-5-13-50-37(44)45)52-27(62)19(39)15-59)33(68)57-25(17-61)31(66)54-20(7-3-11-48-35(40)41)28(63)53-21(8-4-12-49-36(42)43)29(64)56-24(16-60)32(67)55-23(34(69)70)10-6-14-51-38(46)47/h18-26,59-61H,3-17,39H2,1-2H3,(H,52,62)(H,53,63)(H,54,66)(H,55,67)(H,56,64)(H,57,68)(H,58,65)(H,69,70)(H4,40,41,48)(H4,42,43,49)(H4,44,45,50)(H4,46,47,51)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLWOQMRVOZVGEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H74N20O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40411398
Record name Ser-Arg-Val-Ser-Arg-Arg-Ser-Arg
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40411398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1003.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-Amino-3-hydroxypropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

CAS RN

103244-41-3
Record name Ser-Arg-Val-Ser-Arg-Arg-Ser-Arg
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40411398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-Amino-3-hydroxypropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Reactant of Route 2
2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-Amino-3-hydroxypropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Reactant of Route 3
2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-Amino-3-hydroxypropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Reactant of Route 4
2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-Amino-3-hydroxypropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Reactant of Route 5
2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-Amino-3-hydroxypropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Reactant of Route 6
2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-Amino-3-hydroxypropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

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